molecular formula C10H18Cl2N4 B1455093 N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride CAS No. 1361116-11-1

N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1455093
CAS No.: 1361116-11-1
M. Wt: 265.18 g/mol
InChI Key: LIUPQXHALZAKTQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride is a synthetic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine and pyrazine derivatives. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow systems: For efficient and consistent production.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine: Without the dihydrochloride salt form.

    Pyrrolidinyl-pyrazine derivatives: Other compounds with similar ring structures.

Uniqueness

N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride is unique due to its specific combination of functional groups and its potential applications. Its dihydrochloride form may also enhance its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(2)10-7-11-6-9(13-10)8-4-3-5-12-8;;/h6-8,12H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPQXHALZAKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 3
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N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 4
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N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 5
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 6
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride

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